molecular formula C11H14N4O4S B2808506 2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid CAS No. 17915-56-9

2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid

Cat. No.: B2808506
CAS No.: 17915-56-9
M. Wt: 298.32
InChI Key: WVSBROBJIWYPOF-UHFFFAOYSA-N
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Description

2-((1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a complex organic compound characterized by its unique purine structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a purine ring system, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of urea and malonic acid derivatives under acidic or basic conditions.

    Thioether Formation: The thiol group is introduced by reacting the purine derivative with a thiol reagent, such as thiourea, under reflux conditions.

    Propanoic Acid Attachment: The final step involves the coupling of the thioether with a propanoic acid derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the purine ring.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its purine structure is similar to that of nucleotides, making it useful in the study of enzyme interactions and cellular processes.

Medicine

Medically, the compound is investigated for its potential therapeutic applications. Its structural similarity to biologically active purines suggests it could be a candidate for drug development, particularly in targeting purine-related metabolic pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The purine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biochemical pathways. Specific pathways include nucleotide synthesis and degradation, where the compound can act as an inhibitor or activator of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Shares the purine core and methylation pattern but lacks the thioether and propanoic acid groups.

    Theophylline (1,3-dimethylxanthine): Similar purine structure with two methyl groups, used as a bronchodilator.

    Theobromine (3,7-dimethylxanthine): Another methylated purine, found in cocoa and chocolate.

Uniqueness

The uniqueness of 2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid lies in its thioether linkage and propanoic acid moiety, which confer distinct chemical properties and potential biological activities not found in the simpler methylated purines.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-5(9(17)18)20-10-12-7-6(13(10)2)8(16)15(4)11(19)14(7)3/h5H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBROBJIWYPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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